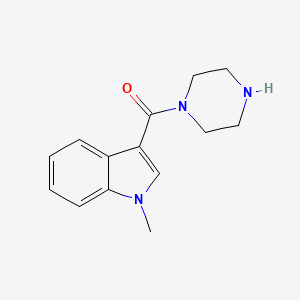
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. MIPT has been widely studied for its potential use in scientific research due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is not yet fully understood. However, it is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, leading to altered mood and perception. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has also been shown to have hallucinogenic and psychoactive properties, leading to altered sensory perception and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over dosage and purity. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone also has unique chemical properties that make it useful for studying the central nervous system and its interactions with various receptors. However, (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone also has limitations for lab experiments. It is a controlled substance and requires special permits for use in research. Additionally, the psychoactive properties of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone can make it difficult to control for confounding factors in experiments.
Orientations Futures
There are several potential future directions for research involving (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone. One area of research is the study of its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Another area of research is the study of its interactions with other receptors in the brain, such as the 5-HT1A receptor. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone and its effects on the central nervous system.
Conclusion:
In conclusion, (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a synthetic compound that has been widely studied for its potential use in scientific research. It has unique chemical properties and has been shown to have a variety of biochemical and physiological effects. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments, but also has limitations. There are several potential future directions for research involving (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone, including its use in the treatment of psychiatric disorders and further study of its interactions with various receptors in the brain.
Méthodes De Synthèse
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of indole with piperazine and subsequent reaction with formaldehyde. The resulting compound is then subjected to a reductive amination process to yield (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone. The synthesis of (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has been studied extensively for its potential use in scientific research. It has been shown to have a variety of effects on the central nervous system, including hallucinogenic and psychoactive properties. (1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-10-12(11-4-2-3-5-13(11)16)14(18)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVIMJKDYOLRBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-3-yl)(piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

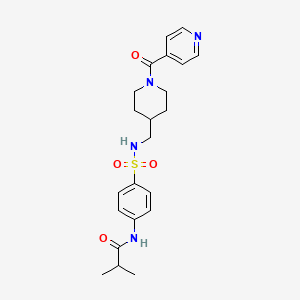
![2-Chloro-N-[3-[2-(dimethylamino)ethyl]-2-oxo-1,3-benzoxazol-5-yl]propanamide](/img/structure/B2699565.png)
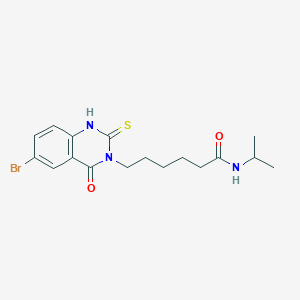

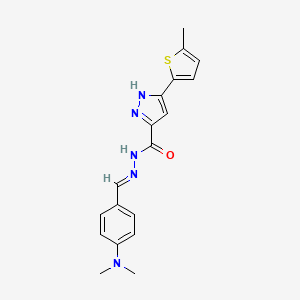
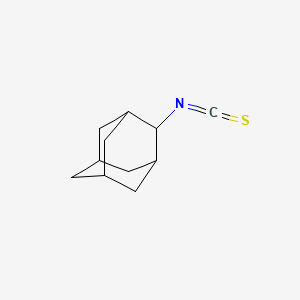
![8-{[benzyl(methyl)amino]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2699572.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2699575.png)

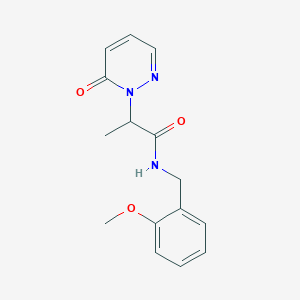
![2-O-Tert-butyl 8-O-ethyl (8S)-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2699579.png)

![Ethyl 4-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2699581.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2699582.png)